molecular formula C14H14ClNO2S2 B2659987 (E)-N-(2-(5-chlorothiophen-2-yl)-2-methoxyethyl)-3-(thiophen-2-yl)acrylamide CAS No. 2035023-02-8

(E)-N-(2-(5-chlorothiophen-2-yl)-2-methoxyethyl)-3-(thiophen-2-yl)acrylamide

Cat. No.: B2659987
CAS No.: 2035023-02-8
M. Wt: 327.84
InChI Key: KIYHFIOZSXDQEJ-QPJJXVBHSA-N
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Description

(E)-N-(2-(5-chlorothiophen-2-yl)-2-methoxyethyl)-3-(thiophen-2-yl)acrylamide is a synthetic organic compound that features a unique structure with thiophene rings and acryloyl groups

Preparation Methods

The synthesis of (E)-N-(2-(5-chlorothiophen-2-yl)-2-methoxyethyl)-3-(thiophen-2-yl)acrylamide typically involves multi-step organic reactions. The synthetic route may include the following steps:

    Formation of the intermediate: Starting with 5-chlorothiophene-2-carbaldehyde, it undergoes a reaction with methoxyethylamine to form an intermediate.

    Acryloylation: The intermediate is then reacted with acryloyl chloride in the presence of a base such as triethylamine to form the final product.

    Purification: The crude product is purified using techniques such as column chromatography to obtain the pure compound.

Industrial production methods may involve similar steps but are optimized for large-scale synthesis, including the use of automated reactors and continuous flow processes to enhance yield and efficiency.

Chemical Reactions Analysis

(E)-N-(2-(5-chlorothiophen-2-yl)-2-methoxyethyl)-3-(thiophen-2-yl)acrylamide can undergo various chemical reactions, including:

    Oxidation: The thiophene rings can be oxidized using reagents like m-chloroperbenzoic acid (m-CPBA) to form sulfoxides or sulfones.

    Reduction: The compound can be reduced using agents such as lithium aluminum hydride (LiAlH4) to form the corresponding amine.

    Substitution: The chlorothiophene moiety can undergo nucleophilic substitution reactions with nucleophiles like amines or thiols to form substituted derivatives.

Common reagents and conditions used in these reactions include organic solvents like dichloromethane (DCM) or tetrahydrofuran (THF), and reaction temperatures ranging from room temperature to reflux conditions. Major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

(E)-N-(2-(5-chlorothiophen-2-yl)-2-methoxyethyl)-3-(thiophen-2-yl)acrylamide has several scientific research applications:

    Medicinal Chemistry: It is investigated for its potential as a pharmacophore in the development of new drugs, particularly those targeting specific receptors or enzymes.

    Materials Science: The compound’s unique structure makes it a candidate for use in organic electronics, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).

    Biological Studies: It is used in studies to understand its interaction with biological macromolecules, including proteins and nucleic acids.

Mechanism of Action

The mechanism of action of (E)-N-(2-(5-chlorothiophen-2-yl)-2-methoxyethyl)-3-(thiophen-2-yl)acrylamide involves its interaction with specific molecular targets. The compound may bind to active sites of enzymes or receptors, modulating their activity. The pathways involved can include inhibition of enzyme activity or alteration of receptor signaling, leading to various biological effects.

Comparison with Similar Compounds

Similar compounds to (E)-N-(2-(5-chlorothiophen-2-yl)-2-methoxyethyl)-3-(thiophen-2-yl)acrylamide include:

    (5-chlorothiophen-2-yl)methanol: This compound shares the chlorothiophene moiety but lacks the acryloyl group.

    (5-chlorothiophen-2-yl)(thiophen-2-yl)methanone: This compound has a similar thiophene structure but differs in the functional groups attached.

The uniqueness of this compound lies in its combination of thiophene rings with an acryloyl group, which imparts distinct chemical and biological properties.

Properties

IUPAC Name

(E)-N-[2-(5-chlorothiophen-2-yl)-2-methoxyethyl]-3-thiophen-2-ylprop-2-enamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14ClNO2S2/c1-18-11(12-5-6-13(15)20-12)9-16-14(17)7-4-10-3-2-8-19-10/h2-8,11H,9H2,1H3,(H,16,17)/b7-4+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KIYHFIOZSXDQEJ-QPJJXVBHSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(CNC(=O)C=CC1=CC=CS1)C2=CC=C(S2)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC(CNC(=O)/C=C/C1=CC=CS1)C2=CC=C(S2)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14ClNO2S2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

327.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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